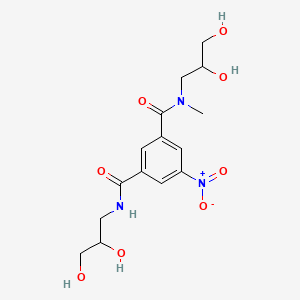![molecular formula C18H21N5O3S2 B14022005 {1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate CAS No. 57464-60-5](/img/structure/B14022005.png)
{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a purine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the purine base. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling with the Purine Base: The final step involves coupling the pyrrolidine derivative with the purine base, which can be facilitated by using coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Sulfonyl Compounds: Other sulfonyl-containing compounds, such as sulfonamides.
Purine Analogs: Compounds with similar purine bases, such as adenine and guanine derivatives.
Uniqueness
9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a purine base. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one or two of these features.
Propriétés
Numéro CAS |
57464-60-5 |
|---|---|
Formule moléculaire |
C18H21N5O3S2 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
[1-(6-methylsulfanylpurin-9-yl)pyrrolidin-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H21N5O3S2/c1-13-5-7-15(8-6-13)28(24,25)26-10-14-4-3-9-22(14)23-12-21-16-17(23)19-11-20-18(16)27-2/h5-8,11-12,14H,3-4,9-10H2,1-2H3 |
Clé InChI |
ZBOOZIUAXSETNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2N3C=NC4=C3N=CN=C4SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


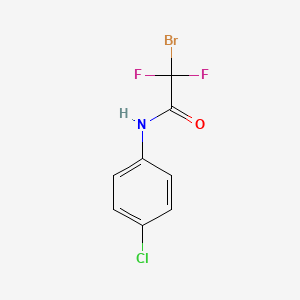
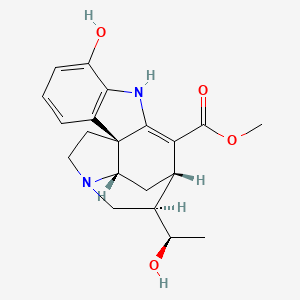
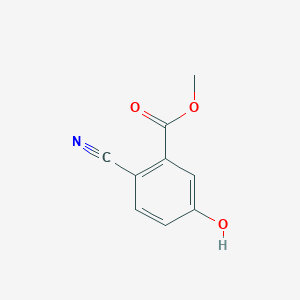
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
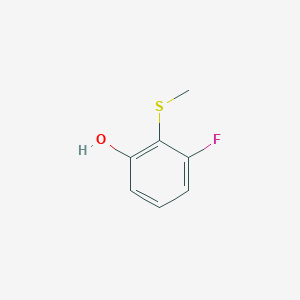
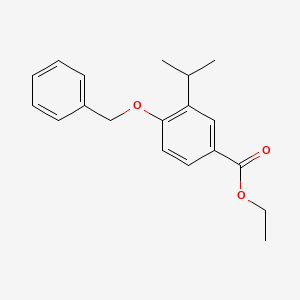
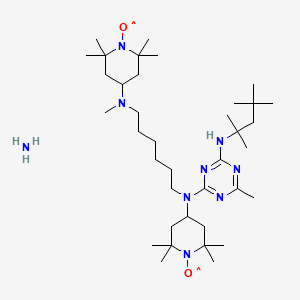
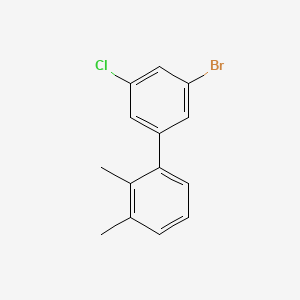
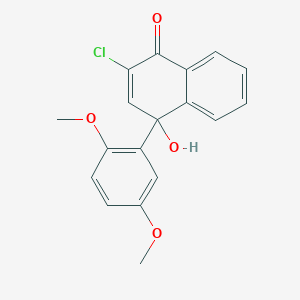

![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)
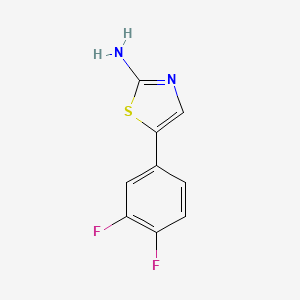
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
